5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core with bromine and chlorine substituents at positions 5 and 8, respectively. Its molecular formula is C₅H₂BrClN₄, and it serves as a critical intermediate in medicinal chemistry and agrochemical research. The compound’s reactivity stems from the electron-deficient nature of the triazolo-pyrazine system, enabling nucleophilic aromatic substitution (SNAr) at halogenated positions .
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H |
InChI Key |
GDQKDIQAZGWPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization and Halogenation Approach
A common synthetic route involves the cyclization of halogenated pyrazine precursors to form the fused triazolo-pyrazine core, followed by selective halogenation to introduce bromine and chlorine at the 5 and 8 positions respectively. For example, starting from dihalopyrazines, oxidative cyclization using chloramine T or similar reagents can generate 8-chloro-triazolo[4,3-a]pyrazine intermediates, which can be further brominated to yield the target compound.
Amide Formation and Reduction Route
An alternative method involves the preparation of amide intermediates followed by reduction and cyclization. For instance, 5-bromopyridine-2,3-diamine is reacted with butyric acid in the presence of coupling agents like HATU under nitrogen atmosphere to form an amide. This intermediate is then reduced with lithium aluminum hydride at low temperature (around -78 °C) to yield the corresponding amine, which undergoes cyclization to form the triazolo-pyrazine core.
Palladium-Catalyzed Cross-Coupling
Further functionalization of the triazolo-pyrazine core can be achieved by palladium-catalyzed cross-coupling reactions. For example, Pd-PEPPSI-IHeptCl catalysis with organozinc reagents allows the introduction of alkyl or aryl groups at specific positions on the heterocyclic ring, facilitating the synthesis of substituted derivatives of 5-bromo-8-chloro-triazolo[1,5-a]pyrazine.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| A | 5-Bromopyridine-2,3-diamine, DIPEA, Butyric acid, HATU, DMF, 50 °C, N2 atmosphere, overnight | Formation of amide intermediate | High yield; reaction under inert atmosphere |
| B | Lithium aluminum hydride in THF, -78 °C to RT, overnight | Reduction of amide to amine | Controlled addition over 2 hours; quenching with water and NaCl solution |
| C | Cyclization under controlled conditions | Formation of fused triazolo-pyrazine core | Dark gel obtained; purified by extraction and filtration |
| D | Pd-PEPPSI-IHeptCl catalyst, toluene, 0 °C to RT, 2-propylzinc bromide | Cross-coupling for functionalization | Efficient coupling at low temperature |
This example illustrates a robust synthetic route combining amide coupling, reduction, cyclization, and palladium-catalyzed cross-coupling to prepare 5-bromo-8-chloro-triazolo[1,5-a]pyrazine and its derivatives.
Mechanistic Insights and Reaction Conditions
Tele-Substitution Reactions
The 5-bromo substitution on the triazolopyrazine core facilitates unique tele-substitution reactions, where substitution occurs at a position remote from the halogen. Studies show that 5-halogenated triazolopyrazines undergo tele-substitution efficiently, whereas 6- or 8-halogenated analogs tend to give ipso-substitution or degradation. This property is exploited in selective functionalization strategies.
Oxidative Cyclization
Oxidative cyclization using chloramine T is a mild and effective method to form the triazolo ring fused to pyrazine, especially for 8-chloro-substituted intermediates. This reaction proceeds under mild conditions and provides good yields of the fused heterocycle.
Catalytic Hydrogenation and Reductive Steps
Reduction steps using lithium aluminum hydride are carefully controlled at low temperatures to avoid side reactions and ensure selective reduction of amide intermediates to amines, which then cyclize to the target compound.
Summary of Research Findings and Data
Spectroscopic data such as NMR and HRMS confirm the structure and purity of synthesized compounds, aligning with literature values and melting points.
Perspectives from Varied Sources
- The synthesis protocols emphasize the importance of controlled reaction atmospheres (nitrogen or argon) and low-temperature reductions to achieve high selectivity and yield.
- Tele-substitution reactions unique to the 5-bromo position provide a strategic advantage in the synthesis of substituted derivatives, expanding the chemical space accessible for medicinal chemistry applications.
- Oxidative cyclization using chloramine T represents a practical and scalable approach to constructing the fused triazolo-pyrazine core with halogen substituents.
- Palladium-catalyzed cross-coupling methodologies offer versatility in modifying the heterocyclic scaffold, allowing for the introduction of diverse functional groups that can modulate biological activity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Studies: It is employed in studies investigating the biological activities of triazolopyrazine derivatives, including their antimicrobial and anticancer properties.
Chemical Research: The compound serves as a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Ring System Variations
- 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (45h): Structure: Bromine at position 5 on the [4,3-a] fused ring system. Physical Properties: Melting point 167–170°C; synthesized via General Procedure B with 71% yield .
- 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine: Structure: Chlorine at position 8 on the [1,5-a] system. Physical Properties: White crystalline solid with a melting point of 165–166°C .
6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine :
Halogenation Effects on Physicochemical Properties
Biological Activity
5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique triazolo-pyrazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of bromine and chlorine substituents significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClN |
| Molecular Weight | 233.45 g/mol |
| IUPAC Name | 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
| CAS Number | 2092679-78-0 |
The biological activity of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thus blocking substrate access. This interaction can modulate various cellular functions and signal transduction pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine against a range of pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics.
- Biofilm Inhibition : It showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in some assays.
A study reported that derivatives of this compound were evaluated for their antimicrobial properties using standard broth microdilution techniques. The results indicated that certain derivatives had MIC values as low as 0.22 to 0.25 μg/mL against various multidrug-resistant (MDR) pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that it may inhibit cellular proliferation in several cancer cell lines through mechanisms involving DNA gyrase and dihydrofolate reductase (DHFR) inhibition. The IC values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition .
Case Studies
- Study on Antimicrobial Properties : In vitro tests revealed that derivatives of the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm mass compared to control groups .
- Anticancer Efficacy : Another study focused on the compound's effect on human tumor cell lines where it demonstrated selective cytotoxicity with low hemolytic activity, indicating potential therapeutic applications in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | IC (µM) |
|---|---|---|---|
| 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | Antimicrobial & Anticancer | 0.22 - 0.25 | 12.27 - 31.64 |
| Carbamic acid derivatives | Moderate Antimicrobial | Varies | Varies |
| Other triazolo-pyrazines | Variable | Varies | Varies |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine?
The compound is typically synthesized via cyclization of halogenated precursors under controlled conditions. For example, bromine and chlorine substituents are introduced through stepwise halogenation reactions, often using triethylamine as a base and DMF as a solvent at elevated temperatures (~95°C). Key intermediates like 6,8-dibromo derivatives can undergo selective substitution with amines or other nucleophiles to yield the target compound .
Q. How can spectroscopic methods (NMR, MS, IR) verify the structure and purity of this compound?
- 1H NMR : Peaks between δ 8.5–8.9 ppm confirm aromatic protons in the triazole-pyrazine core. Substituent positions (e.g., Br/Cl) are validated via coupling patterns and integration .
- MS : A molecular ion peak at m/z 213–359 (depending on derivatives) confirms the molecular weight .
- IR : Absorbances at ~1680–1725 cm⁻¹ indicate C=O or C=N stretching in functionalized derivatives .
Q. What solubility and stability considerations are critical for experimental design?
The compound is typically stored in inert atmospheres at 2–8°C to prevent degradation. It has limited solubility in polar solvents (e.g., water) but dissolves in DMF or DMSO, requiring sonication or heating for homogeneous reaction mixtures .
Q. How are halogen atoms (Br/Cl) strategically positioned to influence reactivity?
Bromine at position 5 enhances electrophilic substitution due to its electron-withdrawing effect, while chlorine at position 8 stabilizes the aromatic system, directing further functionalization at reactive sites like position 2 or 6 .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the triazolo-pyrazine core?
- Catalytic cross-coupling : Pd-mediated reactions (e.g., Suzuki) enable selective C–C bond formation at brominated positions .
- Nucleophilic substitution : Chlorine at position 8 can be replaced with amines or alkoxy groups under basic conditions .
- Radical cyclization : Copper catalysts facilitate tandem reactions for fused-ring systems, as seen in triazolo-pyridine carbonitrile synthesis .
Q. How do halogen substitutions impact biological activity and target selectivity?
Bromine enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors), while chlorine reduces metabolic degradation. Comparative studies show Br/Cl-substituted derivatives exhibit 2–5× higher antimicrobial activity than non-halogenated analogs .
Q. What computational methods predict bioactivity or reactivity of derivatives?
Q. How can conflicting biological data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or substituent variations. For example, methoxy groups at position 8 (vs. chlorine) reduce antifungal activity but enhance fluorescence properties . Standardized bioassays and structural benchmarking are recommended .
Q. What methodologies minimize by-products during large-scale synthesis?
Q. How are fluorescent triazolo-pyrazine derivatives designed for imaging applications?
Introducing electron-donating groups (e.g., aryl amines) at position 2 or 7 shifts emission wavelengths. Derivatives with 2,5,7-triaryl substitutions show strong blue fluorescence (quantum yield Φ = 0.8) and large Stokes shifts (>100 nm), ideal for in vivo tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
